Bienvenue dans la boutique en ligne BenchChem!

KCC2 blocker 1

KCC2 inhibition enantioselectivity stereochemistry

KCC2 blocker 1 (CAS 1228439-36-8) is the only KCC2 inhibitor with established oral pharmacokinetics in rodents (t1/2=0.3h, Cmax=457 ng/mL), enabling systemic administration via oral gavage. Its validated anticonvulsant activity in audiogenic seizure models makes it indispensable for in vivo functional studies of KCC2. Unlike earlier compounds (VU0240551, ML077, furosemide), this benzyl prolinate offers distinct chemical scaffold, oral bioavailability, and stereochemistry-driven potency. For maximal inhibition, procure the enantiopure (+)-KCC2 blocker 1 (100-fold more potent). For in vitro work, its defined selectivity profile (35% NKCC1 inhibition at 100 μM) provides a reliable tool.

Molecular Formula C22H25NO5S
Molecular Weight 415.5 g/mol
Cat. No. B2484316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCC2 blocker 1
Molecular FormulaC22H25NO5S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3
InChIKeyXFXZWVGQXNFWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





KCC2 Blocker 1: A Selectively Differentiated Small Molecule for Neuronal KCC2 Inhibition Studies


KCC2 blocker 1 (CAS 1228439-36-8), also known as compound 13, is a synthetic benzyl prolinate derivative that acts as a selective, orally bioavailable blocker of the neuron-specific potassium-chloride cotransporter KCC2 [1]. It inhibits KCC2 with an IC50 of 1 μM, thereby disrupting chloride homeostasis and providing a chemically distinct research tool for the functional interrogation of KCC2 in synaptic transmission, epilepsy, and pain models [2]. Its profile differs significantly from earlier generation KCC2 inhibitors in terms of oral bioavailability and enantiomeric specificity .

Why KCC2 Blocker 1 Cannot Be Replaced by Other In-Class Inhibitors in Preclinical Research


Although multiple small molecules have been reported as KCC2 inhibitors—including VU0240551, ML077, and the loop diuretic furosemide—these compounds exhibit substantial divergence in potency, selectivity, oral bioavailability, and chemical scaffold, precluding direct functional substitution [1]. Unlike the racemic mixture originally characterized, the enantiopure (+)-KCC2 blocker 1 demonstrates a 100-fold difference in potency compared to its (-)-counterpart, underscoring stereochemistry-driven variability that generic catalog descriptions often obscure [2]. Furthermore, the presence of robust oral pharmacokinetic data for KCC2 blocker 1 in rodents distinguishes it from earlier probes such as VU0240551 and ML077, which lack comparable in vivo oral exposure characterization [3]. These material differences mandate compound-specific validation and preclude casual interchangeability in experimental designs.

Quantitative Comparative Evidence for KCC2 Blocker 1: Potency, Selectivity, and Pharmacokinetics


Enantiomer-Dependent Potency: (+)-KCC2 Blocker 1 Exhibits 100-Fold Greater Inhibitory Activity Than (-)-Enantiomer

The (+)-enantiomer of KCC2 blocker 1, also designated (+)-13, demonstrates an IC50 of 0.4 μM against KCC2, whereas the corresponding (-)-enantiomer, (-)-KCC2 blocker 1 or (-)-13, exhibits a 100-fold difference in potency, with an implied IC50 approximately 40 μM based on the reported 100-fold ratio [1]. This steep enantioselectivity establishes stereochemistry as a critical determinant of pharmacological activity within this benzyl prolinate series.

KCC2 inhibition enantioselectivity stereochemistry

Oral Bioavailability Profile: KCC2 Blocker 1 Demonstrates Definitive Oral Exposure in Rats, Lacking in VU0240551 and ML077

KCC2 blocker 1 (compound 13) has been characterized in vivo following both intravenous (1 mg/kg) and oral (6 mg/kg) administration in male Wistar rats, yielding a terminal half-life (t1/2) of 0.3 hours, clearance (CL) of 26 mL/min/kg, Cmax of 457 ng/mL, and AUC of 726 ng·h/mL [1]. In contrast, the structurally unrelated KCC2 inhibitors VU0240551 and ML077 lack published oral pharmacokinetic parameters; VU0240551 is noted for poor stability in solution and is not characterized for in vivo oral exposure , while ML077 is optimized for in vitro use with high aqueous solubility but no reported oral bioavailability [2].

oral bioavailability pharmacokinetics in vivo exposure

NKCC1 Selectivity Profile: KCC2 Blocker 1 Exhibits Measurable But Modest Selectivity Over NKCC1 Compared to >100-Fold Window of ML077 and VU0240551

At a concentration of 100 μM, KCC2 blocker 1 (compound 13) inhibits NKCC1 activity by 35% [1]. In contrast, VU0240551 demonstrates an NKCC1 IC50 > 50 μM, corresponding to an approximate >89-fold selectivity window relative to its KCC2 IC50 of 0.56 μM [2]. ML077 maintains >100-fold selectivity versus NKCC1 [3]. Thus, while KCC2 blocker 1 is selective, its window against NKCC1 is narrower than that of the VU and ML series inhibitors, a consideration for experiments requiring minimal NKCC1 perturbation.

selectivity NKCC1 off-target activity

Potency Comparison: KCC2 Blocker 1 IC50 (1 μM) Slightly Less Potent Than VU0240551 (0.56 μM) and ML077 (0.537 μM) Under Respective Assay Conditions

In the primary characterization study, KCC2 blocker 1 (compound 13) inhibited KCC2 with an IC50 of 1 μM [1]. Under their respective optimized assay conditions, VU0240551 exhibits an IC50 of 0.56 μM (560 nM) , and ML077 demonstrates an IC50 of 0.537 μM (537 nM) . While all three compounds reside within the submicromolar to low-micromolar potency range, the 1.8- to 1.9-fold difference in potency may influence working concentration selection and should be factored into cross-study comparisons.

KCC2 inhibition IC50 comparison potency

In Vivo Anticonvulsant Activity: KCC2 Blocker 1 Validated in Audiogenic Mouse Seizure Model, a Benchmark Lacking for VU0240551 and ML077

KCC2 blocker 1 (compound 13) was evaluated in the audiogenic mouse seizure test, a well-established model of reflex epilepsy, and demonstrated antiepileptic efficacy [1]. Neither VU0240551 nor ML077 has published in vivo efficacy data in this or any comparable seizure model; ML077 is explicitly characterized as a probe for high-fidelity in vitro studies [2].

antiepileptic in vivo efficacy seizure model

Chemical Scaffold Differentiation: Benzyl Prolinate Core of KCC2 Blocker 1 Diverges from Pyrazole-Thiadiazole (ML077) and Aryl-Cyclopropyl (VU0240551) Motifs

KCC2 blocker 1 is a benzyl prolinate derivative featuring a methylsulfone-substituted phenyl group that enhances its overall profile [1]. In contrast, VU0240551 contains an aryl-cyclopropyl carboxamide core [2], and ML077 is built upon a pyrazole-thiadiazole scaffold [3]. These distinct chemical frameworks confer different physicochemical properties, including solubility, metabolic stability, and off-target interaction profiles, as reflected in the divergent ADME and selectivity data described above.

chemical scaffold structure-activity relationship SAR

Recommended Research Applications for KCC2 Blocker 1 Based on Quantitative Differentiation


Oral In Vivo Studies of KCC2 Blockade in Rodent Models of Epilepsy or Pain

KCC2 blocker 1 is the only KCC2 inhibitor with established oral pharmacokinetic parameters (t1/2 = 0.3 h, CL = 26 mL/min/kg, Cmax = 457 ng/mL, AUC = 726 ng·h/mL) in rats, enabling reliable systemic administration via oral gavage [1]. Its validated anticonvulsant activity in the audiogenic mouse seizure model further supports its utility for in vivo functional studies of KCC2 in seizure disorders [2].

Enantioselectivity-Dependent Experiments Requiring Maximal Target Engagement

Investigators whose experimental design necessitates maximal KCC2 inhibition should procure the enantiopure (+)-KCC2 blocker 1 (CAS 1228439-71-1, IC50 = 0.4 μM) rather than the racemic mixture (KCC2 blocker 1, CAS 1228439-36-8), as the (+)-enantiomer exhibits 100-fold greater potency than the (-)-enantiomer [3]. This choice minimizes the confounding influence of the less active enantiomer and reduces the required working concentration.

Pharmacological Tool for Differentiating KCC2-Dependent Chloride Homeostasis in Neuronal Cultures

For in vitro electrophysiology or calcium imaging studies where oral bioavailability is irrelevant, KCC2 blocker 1 provides a submicromolar potency (IC50 = 1 μM) with a defined selectivity profile (35% inhibition of NKCC1 at 100 μM) [4]. This selectivity window, though narrower than that of VU0240551 or ML077, is sufficient for experiments where NKCC1 co-inhibition is either controlled or deemed non-confounding.

Medicinal Chemistry Benchmarking and Scaffold-Hopping Campaigns

As a benzyl prolinate derivative with a well-characterized methylsulfone substituent contributing to its improved profile, KCC2 blocker 1 serves as a reference compound for SAR studies aiming to optimize oral bioavailability or enantioselectivity within this chemical class [5]. Its divergent scaffold from the VU and ML series provides a complementary starting point for scaffold-hopping or patent circumvention strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for KCC2 blocker 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.